1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a useful research compound. Its molecular formula is C21H22N6O4 and its molecular weight is 422.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Design and Synthesis of Anti-mycobacterial Agents : Compounds structurally related to the queried chemical have been designed and synthesized for their potential anti-tubercular activity. One study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones discovered several compounds with low micromolar minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv strain, highlighting their anti-mycobacterial potential. The study also performed quantitative structure-activity relationship (QSAR) analysis to better understand the molecular basis of their activity (Pancholia et al., 2016).
Antimicrobial Activity of Pyridine Derivatives : Another study synthesized new pyridine derivatives, specifically aiming at evaluating their in vitro antimicrobial potential. These compounds showed variable and modest activity against tested bacteria and fungi, indicating the chemical scaffold's relevance in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystal Structure and DFT Calculations : Research on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives included crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies provide insights into the molecular structure, revealing how intermolecular hydrogen bonds contribute to crystal packing and stability, which is crucial for understanding the compound's physicochemical properties and reactivity (Kumara et al., 2017).
Biological Activity Evaluation
- Antibacterial, Antifungal, and Anticonvulsant Properties : Compounds containing the tetrazole moiety, similar to the structure , have been synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant activities. These studies demonstrate the potential therapeutic applications of these compounds, with some exhibiting excellent anticonvulsant activity in preclinical models (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-29-17-5-3-16(4-6-17)27-20(22-23-24-27)13-25-8-10-26(11-9-25)21(28)15-2-7-18-19(12-15)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUBDZVLCFLLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.